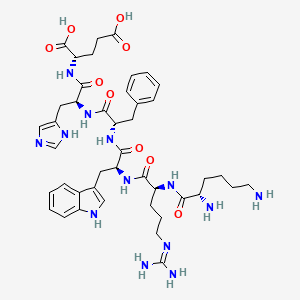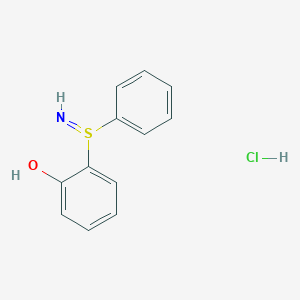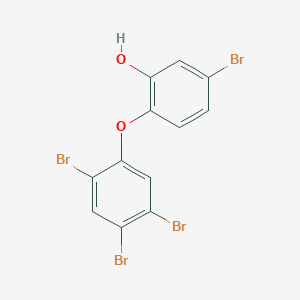![molecular formula C23H32N4O2 B14206838 N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-01-8](/img/structure/B14206838.png)
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 4-methylphenyl groups attached to a glycyl and L-lysinamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the reaction of 4-methylbenzyl chloride with glycine to form N-[(4-methylphenyl)methyl]glycine. This intermediate is then reacted with N-(4-methylphenyl)-L-lysine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it often involves modulation of signaling pathways and inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycyl-N-ethylglycinamide
- N-Benzyl-N-methylglycyl-N-(4-methylphenyl)-L-lysinamide
Uniqueness
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its specific structural features, such as the presence of two 4-methylphenyl groups and its glycyl-L-lysinamide backbone. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
918436-01-8 |
|---|---|
分子式 |
C23H32N4O2 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-[(4-methylphenyl)methylamino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C23H32N4O2/c1-17-6-10-19(11-7-17)15-25-16-22(28)27-21(5-3-4-14-24)23(29)26-20-12-8-18(2)9-13-20/h6-13,21,25H,3-5,14-16,24H2,1-2H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI 键 |
AZICSZOIKNZTPZ-NRFANRHFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CNCC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)C |
规范 SMILES |
CC1=CC=C(C=C1)CNCC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


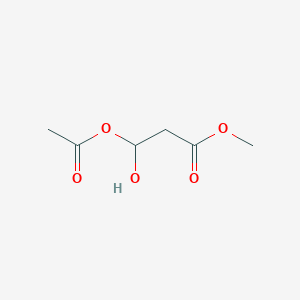
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
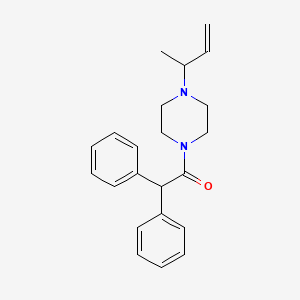

![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
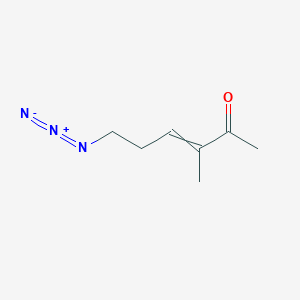
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

